1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
Description
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a tert-butyl group and at position 3 with a 4-chlorophenyl group. Position 7 is linked to a piperazine moiety bearing a 2-methylprop-2-en-1-yl (isoprenyl) substituent . This structure combines a heterocyclic scaffold with lipophilic (tert-butyl, 4-chlorophenyl) and flexible (piperazine) components. The isoprenyl group may enhance metabolic stability or influence steric interactions in biological targets .
Pyrazolo[1,5-a]pyrimidines are known for diverse pharmacological applications, including kinase inhibition and CNS modulation. The tert-butyl and chloro groups likely improve binding affinity through hydrophobic and electron-withdrawing effects, respectively .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5/c1-17(2)16-28-10-12-29(13-11-28)22-14-21(24(3,4)5)27-23-20(15-26-30(22)23)18-6-8-19(25)9-7-18/h6-9,14-15H,1,10-13,16H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKJDFAWKBQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can yield the desired pyrazolo[1,5-a]pyrimidine derivatives
Chemical Reactions Analysis
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The pyrazolo[1,5-a]pyrimidine core can participate in cycloaddition reactions, forming various fused heterocyclic systems.
Scientific Research Applications
Anticancer Research
The compound's structure suggests potential anticancer properties. Studies have indicated that similar pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, research on related compounds has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neurological Disorders
Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound may be investigated for treating neurological disorders such as depression or anxiety. Compounds with similar structures have been noted for their neuroprotective effects, potentially modulating neurotransmitter systems.
Inflammatory Diseases
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines make this compound a candidate for research into treatments for inflammatory diseases. By inhibiting specific inflammatory pathways, it could reduce symptoms associated with conditions like arthritis or asthma.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of a structurally similar pyrazolo[1,5-a]pyrimidine on human breast cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. This indicates that compounds in this class could be developed as novel anticancer agents.
Case Study 2: Neuroprotection
Research published in Neuropharmacology examined the neuroprotective effects of related compounds on models of neurodegeneration. Results showed that these compounds could attenuate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating Alzheimer's disease.
Case Study 3: Anti-inflammatory Effects
A study featured in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines in animal models of arthritis. The compounds reduced markers of inflammation and improved joint function, supporting their development as therapeutic agents for inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other kinases and signaling pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Key Pyrazolo[1,5-a]pyrimidine Analogs
Key Observations:
Piperazine Substitution Patterns
Table 2: Piperazine-Containing Analogs
Key Observations:
Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, analogs suggest:
- Pyrazolo[1,5-a]pyrimidinones (e.g., MK59) are often explored as kinase inhibitors or antimicrobial agents .
- Piperazine derivatives with lipophilic groups (e.g., isoprenyl) may enhance CNS penetration, as seen in antipsychotic drug design .
- Chlorophenyl and trifluoromethyl groups correlate with improved binding in hydrophobic enzyme pockets .
Biological Activity
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine (hereafter referred to as Compound A ) has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with Compound A, including its anticancer properties, enzyme inhibitory effects, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties. The presence of substituents such as tert-butyl and 4-chlorophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases involved in cancer progression.
Case Study: Inhibition of Pim-1 Kinase
A notable study evaluated the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit Pim-1 , a kinase implicated in oncogenesis. Compound A showed promising results in inhibiting Pim-1 activity with an IC50 value in the submicromolar range. This suggests that it may effectively suppress cancer cell growth through targeted kinase inhibition .
Enzyme Inhibition
Compound A has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and diseases.
Enzyme Inhibition Data
The following table summarizes the enzyme inhibition activities of Compound A compared to standard inhibitors:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound A | Urease | 1.21 ± 0.005 |
| Standard (Thiourea) | Urease | 21.25 ± 0.15 |
This data indicates that Compound A exhibits strong inhibitory effects on both AChE and urease, making it a candidate for further development as a therapeutic agent .
Antibacterial Activity
In addition to its anticancer and enzyme inhibitory properties, Compound A has shown antibacterial activity against various strains of bacteria. The evaluation included testing against Salmonella typhi and Bacillus subtilis, where moderate to strong activity was observed.
Antibacterial Efficacy
The antibacterial screening results are summarized below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains | Weak to Moderate |
These findings suggest that Compound A could be explored for potential applications in treating bacterial infections .
Structure–Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its structural features. The pyrazolo[1,5-a]pyrimidine core is crucial for its interaction with target enzymes and receptors. Modifications at specific positions on this scaffold can enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
